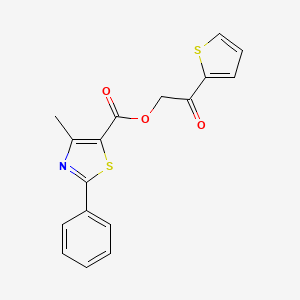

2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate

Description

2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate is a thiazole-based ester derivative featuring a thiophene moiety at the 2-oxoethyl group and a phenyl substituent at the 2-position of the thiazole ring. The 4-methyl group on the thiazole ring enhances steric stability, while the ester group at position 5 allows for functionalization or hydrolysis into carboxylic acid derivatives, which may influence pharmacokinetic properties .

Properties

IUPAC Name |

(2-oxo-2-thiophen-2-ylethyl) 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S2/c1-11-15(23-16(18-11)12-6-3-2-4-7-12)17(20)21-10-13(19)14-8-5-9-22-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGNGYZECJMLRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-thiophenecarboxaldehyde with 4-methyl-2-phenylthiazole-5-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including the compound . The following points summarize key findings:

- Mechanism of Action : Compounds featuring the thiazole ring have been shown to induce apoptosis in various cancer cell lines by affecting cell cycle regulation and tubulin polymerization . Specific derivatives have demonstrated significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when compared with standard chemotherapeutics like cisplatin .

- Molecular Docking Studies : Molecular docking simulations indicate that these compounds can effectively bind to critical targets such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in cancer cells . The binding affinity and interaction patterns suggest a promising avenue for drug development.

Antioxidant Properties

Research has shown that thiazole derivatives exhibit antioxidant activities, which are crucial for protecting cells from oxidative stress—a factor in cancer progression. Compounds synthesized from similar scaffolds have been evaluated for their radical scavenging abilities using assays like DPPH, hydroxyl radical scavenging, and nitric oxide scavenging . These studies suggest that modifications to the thiazole structure can enhance antioxidant efficacy.

Antimicrobial Activity

The thiazole and thiophene rings present in the compound provide a scaffold for antimicrobial activity. Various derivatives have been synthesized and tested against bacterial and fungal strains, showing promising results that warrant further exploration for potential therapeutic applications in treating infections .

Case Studies

Mechanism of Action

The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 38471-47-5)

- Structural Differences : The 2-phenyl group in the target compound is replaced by a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity .

- Synthetic Pathways : Synthesized via cyclization of thioamides or condensation of α-halo ketones with thioureas, similar to methods described for 4-methyl-2-phenylthiazole derivatives .

Ethyl 4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS 886497-41-2)

- Structural Differences : The thiazole ring is partially saturated (2,3-dihydro), and a 4-fluorophenyl group replaces the 2-phenyl group. The fluorine atom increases electronegativity and may enhance bioavailability .

2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 303148-33-6)

- Structural Differences : Both the thiophene and phenyl groups in the target compound are replaced by trifluoromethylphenyl substituents. The dual CF₃ groups significantly increase hydrophobicity (logP ~3.5) and may improve blood-brain barrier penetration .

- Applications : Similar trifluoromethylated thiazoles are explored as protease inhibitors or anticancer agents due to their enhanced stability and target affinity .

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

- Structural Differences: A 3,5-dichlorophenyl group replaces the 2-phenyl group, and the ester is at position 4 instead of 5.

- Synthesis : Prepared via Gewald reactions, highlighting the versatility of thiazole synthesis with diverse aryl substituents .

Key Comparative Data

Research Findings and Trends

- Synthetic Challenges : The target compound’s thiophene-2-yl group may complicate cyclization steps, as seen in , where Lawesson’s reagent caused decarboxylation instead of thionization .

- Bioactivity Correlations : Analogs with electron-withdrawing groups (e.g., CF₃, Cl) show enhanced cytotoxicity. For example, 4-methyl-2-phenylthiazole carbohydrazides exhibit IC₅₀ values <2 µg/mL against HepG-2 cells, suggesting the target compound’s ester could act as a prodrug .

- Spectroscopic Trends : IR spectra of similar compounds show ester C=O stretches at ~1700 cm⁻¹, while ¹H-NMR reveals aromatic protons (thiophene and phenyl) between δ 7.0–8.5 ppm .

Biological Activity

The compound 2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole compounds are known for their diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

- Case Study : A study published in MDPI demonstrated that thiazole derivatives had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic activity . The presence of electron-donating groups, such as methyl groups on the phenyl ring, was found to enhance activity.

Antibacterial Activity

Thiazole derivatives are also recognized for their antibacterial properties. The compound's structure may contribute to its effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : In a recent study, new thiophenyl-pyrazolyl-thiazole hybrids were synthesized and screened for antibacterial efficiency. The results indicated that these compounds exhibited notable antibacterial activity, suggesting a promising avenue for further exploration .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial in understanding how variations in the chemical structure influence biological activity. Key findings include:

| Structural Feature | Biological Activity |

|---|---|

| Methyl group at position 4 on phenyl ring | Increased anticancer activity |

| Presence of thiophenyl group | Enhanced antibacterial properties |

| Carboxylate moiety | Potential for enzyme inhibition |

The biological activities of thiazole derivatives often involve multiple mechanisms:

- Cytotoxicity : Induction of apoptosis through mitochondrial pathways.

- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Example Mechanisms

A study highlighted that certain thiazole derivatives inhibited the activity of DNA gyrase in Escherichia coli, which is essential for bacterial DNA replication . This inhibition leads to bacterial cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.